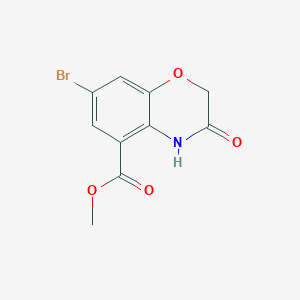

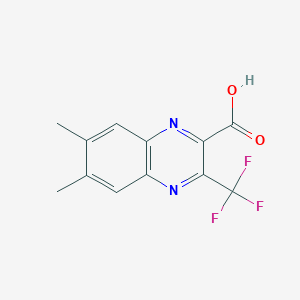

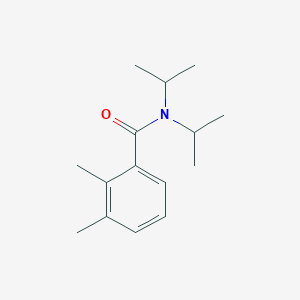

![molecular formula C12H10N4S B1415403 7-mercapto-4-metil-1-fenil-1H-pirazolo[3,4-d]piridazina CAS No. 1105198-16-0](/img/structure/B1415403.png)

7-mercapto-4-metil-1-fenil-1H-pirazolo[3,4-d]piridazina

Descripción general

Descripción

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a chemical compound with the CAS Number: 1105198-16-0 . It has a molecular weight of 242.3 .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol, has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines, including 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol, are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

Este compuesto sirve como precursor en la síntesis de una amplia gama de compuestos heterocíclicos. Debido a su similitud estructural con las bases de purina, es particularmente útil para crear análogos que pueden interactuar con los sistemas biológicos . El grupo tiol en la molécula puede sufrir varias reacciones, lo que permite la síntesis de estructuras complejas con posibles actividades farmacológicas.

Investigación Anticancerígena

El andamiaje de pirazolopiridazina es una característica común en moléculas con propiedades anticancerígenas. Los investigadores utilizan 7-mercapto-4-metil-1-fenil-1H-pirazolo[3,4-d]piridazina para desarrollar nuevos agentes quimioterapéuticos. Su capacidad para ser modificado permite la creación de compuestos que pueden dirigirse a células o vías cancerosas específicas .

Desarrollo de Agentes Antimicrobianos

El marco estructural de este compuesto es propicio para el desarrollo de agentes antimicrobianos. Al modificar el grupo tiol y otros sustituyentes, los científicos pueden mejorar la interacción de la molécula con las enzimas o proteínas bacterianas, lo que lleva a posibles nuevos tratamientos para las infecciones bacterianas .

Estudios de Inhibición Enzimática

Debido a su parecido con los nucleótidos, este compuesto se utiliza en estudios de inhibición enzimática. Puede actuar como un inhibidor competitivo para las enzimas que interactúan con las purinas, proporcionando información sobre los mecanismos enzimáticos y ayudando en el diseño de inhibidores enzimáticos .

Tratamientos de Trastornos Neurológicos

Los compuestos basados en la estructura de pirazolopiridazina han mostrado promesa en el tratamiento de trastornos neurológicos. Al modificar la estructura central de This compound, los investigadores apuntan a desarrollar fármacos que pueden cruzar la barrera hematoencefálica y modular las vías neurológicas .

Químicos Agrícolas

La versatilidad de este compuesto se extiende al campo de la agricultura, donde se puede utilizar para crear pesticidas o herbicidas. Sus propiedades químicas permiten la síntesis de sustancias que pueden dirigirse selectivamente a plagas o malezas sin dañar los cultivos .

Aplicaciones de la Ciencia de los Materiales

En la ciencia de los materiales, los derivados de este compuesto se pueden emplear en la creación de semiconductores orgánicos o como parte de materiales sensoriales debido a sus propiedades electrónicas. El grupo tiol, en particular, se puede utilizar para anclar moléculas a superficies metálicas, lo que es valioso para crear películas delgadas o recubrimientos .

Técnicas de Química Analítica

This compound: puede utilizarse en química analítica como reactivo o sonda debido a su reactividad química única. Puede formar parte de ensayos para detectar la presencia de otras sustancias o para estudiar mecanismos de reacción .

Mecanismo De Acción

Mode of Action

It’s known that pyrazolo-pyridine derivatives have been associated with various biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Pyrazolo-pyridine derivatives have been associated with a variety of biological activities, indicating that they may influence several biochemical pathways .

Result of Action

Related compounds have shown significant inhibitory activity in certain cell lines , suggesting potential antitumor activity.

Análisis Bioquímico

Biochemical Properties

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with enzymes such as nitric oxide synthase, where it downregulates the expression of inducible nitric oxide synthase . Additionally, 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol interacts with proteins involved in neuroprotection, exhibiting a high cell viability index . These interactions suggest that the compound can modulate biochemical pathways by influencing enzyme activity and protein function.

Cellular Effects

The effects of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol on various cell types and cellular processes are profound. In neuronal cells, this compound has demonstrated neuroprotective properties, enhancing cell viability and reducing oxidative stress . It also affects cell signaling pathways by modulating the expression of genes involved in inflammation and apoptosis. In cancer cells, 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol exhibits cytotoxic activity, inhibiting cell proliferation and inducing cell death . These cellular effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits the activity of nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide . Additionally, 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol can modulate gene expression by interacting with transcription factors and signaling molecules, leading to changes in cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol while minimizing adverse effects.

Metabolic Pathways

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels in the body.

Transport and Distribution

Within cells and tissues, 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes and accumulate in specific cellular compartments, where it exerts its biochemical effects . The distribution of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol within tissues is influenced by factors such as its lipophilicity and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules . Additionally, 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Propiedades

IUPAC Name |

4-methyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-8-10-7-13-16(9-5-3-2-4-6-9)11(10)12(17)15-14-8/h2-7H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWLQHDYHGBMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)C2=C1C=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

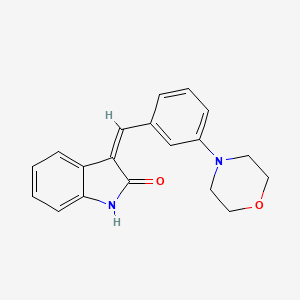

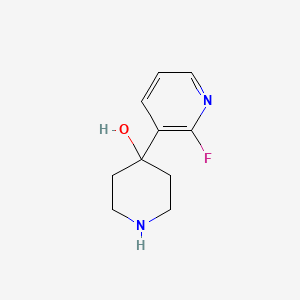

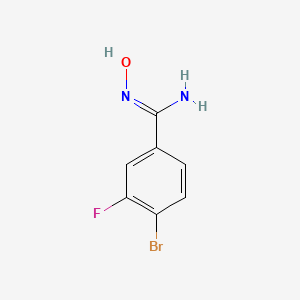

![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)

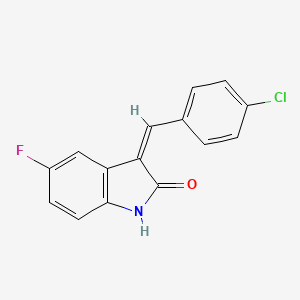

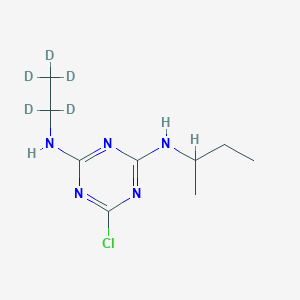

![Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-](/img/structure/B1415329.png)

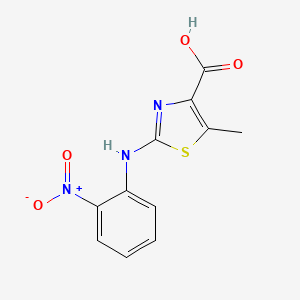

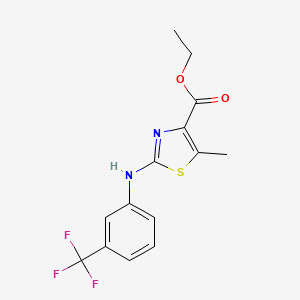

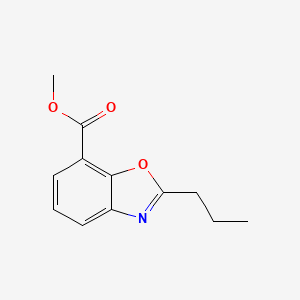

![Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate](/img/structure/B1415333.png)